3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE
Overview
Description
3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities, including antiemetic, antipsychotic, and anti-inflammatory properties. This compound is of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, reacting it with an amine to form the benzamide core.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzene ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for conditions like inflammation or neurological disorders.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Generally, benzamides can interact with receptors or enzymes, modulating their activity. The piperidine moiety might contribute to binding affinity and specificity, while the sulfonamide group could influence solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)-N-ethyl-3-methoxybenzamide: Known for its antiemetic properties.
N-(3-(Dimethylamino)propyl)-N-methyl-4-(2-methylpropyl)benzamide: Used in the treatment of gastrointestinal disorders.
Uniqueness
3-(N-METHYLMETHANESULFONAMIDO)-N-[3-(3-METHYLPIPERIDIN-1-YL)PROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other benzamides. The presence of the piperidine ring and the sulfonamide group could enhance its biological activity and stability.
Properties
IUPAC Name |
3-[methyl(methylsulfonyl)amino]-N-[3-(3-methylpiperidin-1-yl)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-15-7-5-11-21(14-15)12-6-10-19-18(22)16-8-4-9-17(13-16)20(2)25(3,23)24/h4,8-9,13,15H,5-7,10-12,14H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCTGDYRIOBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNC(=O)C2=CC(=CC=C2)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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